molecular formula C20H17N3O5 B2868537 N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 942004-73-1

N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2868537
CAS No.: 942004-73-1
M. Wt: 379.372
InChI Key: KCADPMOHIHGVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a benzodioxole ring, a methoxy group, and a 2-methylphenyl moiety. The benzodioxole group may enhance lipophilicity and metabolic stability, while the pyridazinone scaffold is a common feature in protease inhibitors and anti-infective agents .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-12-5-3-4-6-14(12)23-18(24)10-17(26-2)19(22-23)20(25)21-13-7-8-15-16(9-13)28-11-27-15/h3-10H,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADPMOHIHGVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydropyridazine Core Formation

The 6-oxo-1,6-dihydropyridazine scaffold is synthesized via oxidative dehydrogenation of tetrahydropyridazine precursors. A representative procedure involves:

  • Starting Material : 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (17.59 mmol) in toluene (44 mL).
  • Catalytic System : Copper(II) acetate (2.48 mmol) and sodium carbonate (66.14 mmol) under inert atmosphere.
  • Conditions : Reflux at 100°C for 16 hours, yielding 1,6-dihydropyridazine-3-carboxylic acid (73% yield).

This step is critical for establishing the keto-enol tautomerism essential for subsequent functionalization.

Carboxamide Coupling with Benzodioxol-5-Amine

Activation of Carboxylic Acid

The 3-carboxylic acid moiety is activated for amide bond formation:

  • Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.
  • Mixed Anhydride Method : Using ethyl chloroformate and triethylamine in anhydrous THF.

Amine Coupling

Benzodioxol-5-amine is coupled to the activated intermediate:

  • Conditions : Stirring in dichloromethane at 0–25°C for 12–24 hours.
  • Catalysts : 4-Dimethylaminopyridine (DMAP) or Hünig’s base to accelerate reaction kinetics.

Yield : 68–82%, depending on stoichiometric ratios and solvent purity.

Characterization and Validation

Spectroscopic Analysis

Technique Key Peaks Functional Group Reference
IR 2204 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O) Nitrile, Carboxamide
¹H NMR δ 8.42 ppm (s, 1H, –NH) Imine proton
MS m/z 257 ([M+H]⁺) Molecular ion confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, critical for pharmacological evaluation.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Oxidative Dehydrogenation 73% Scalable, minimal byproducts Requires inert atmosphere
Friedländer Annulation 65% Single-step cyclization Limited substrate scope
Suzuki-Miyaura Coupling 78% High regioselectivity Palladium catalyst cost

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances solubility of intermediates but complicates purification.
  • Ethereal Solvents : THF improves reaction homogeneity for coupling steps.

Catalytic Systems

  • Copper(II) Salts : Essential for dehydrogenation but require stringent temperature control.
  • Palladium Complexes : Effective for cross-couplings but necessitate ligand optimization.

Challenges and Solutions

  • Low Cyclization Yields : Mitigated by slow addition of ammonium acetate to control exothermicity.
  • Amide Hydrolysis : Avoided by maintaining pH < 7 during workup.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyridazinone-based carboxamides, particularly those investigated as protease inhibitors. A key analog is N-(4-Fluoro-3-((trans-3-Methoxycyclobutyl)carbamoyl)Phenyl)-1-(3-Fluoro-4-Methoxybenzyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (Compound 20) from , which was synthesized as a proteasome inhibitor for Trypanosoma cruzi .

Structural and Functional Differences:

Substituent Variations :

  • Target Compound : Features a benzodioxol-5-yl group and 2-methylphenyl substitution.
  • Compound 20 : Includes fluorophenyl and trans-3-methoxycyclobutyl groups.
  • The benzodioxole moiety in the target compound may improve metabolic stability compared to Compound 20’s fluorophenyl group, which could enhance binding affinity but increase susceptibility to oxidative metabolism.

Biological Activity: Compound 20 demonstrated 55% yield in synthesis and was optimized for T. cruzi proteasome inhibition, suggesting the pyridazinone-carboxamide core is critical for binding .

Synthetic Accessibility :

  • Both compounds require multi-step synthesis, but the target compound’s benzodioxole group may introduce synthetic challenges (e.g., regioselectivity in heterocyclic formation) compared to Compound 20’s fluorinated aryl groups.

Data Table: Structural and Functional Comparison

Property Target Compound Compound 20
Core Structure 1,6-Dihydropyridazine-3-carboxamide 1,6-Dihydropyridazine-3-carboxamide
Key Substituents - 2H-1,3-Benzodioxol-5-yl
- 4-Methoxy
- 2-Methylphenyl
- 4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl
- 3-Fluoro-4-methoxybenzyl
Molecular Weight ~397.4 g/mol (calculated) ~552.5 g/mol (reported)
Reported Activity Not explicitly stated Proteasome inhibition against T. cruzi; 55% synthetic yield
Potential Advantages Enhanced metabolic stability due to benzodioxole Higher electronegativity from fluorine may improve binding

Research Findings and Limitations

  • Target Compound: No direct pharmacological data are available. Its design likely draws from pyridazinone-carboxamide frameworks known for protease inhibition, as seen in Compound 20 .
  • Compound 20 : Demonstrated robust activity against T. cruzi, with fluorinated groups critical for target engagement. The absence of fluorine in the target compound may necessitate structural optimization for similar efficacy.
  • Evidence Gaps : Pharmacokinetic data (e.g., solubility, bioavailability) and in vivo efficacy studies are absent for both compounds, limiting direct comparisons.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a unique structure characterized by the presence of a benzodioxole moiety, a dihydropyridazine core, and various substituents that influence its biological activity. The molecular formula is C19H20N2O4, with a molecular weight of 336.37 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations have indicated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound has also been associated with anti-inflammatory activities in vitro.

The mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It could alter signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis and inhibited cell proliferation.

Cell LineIC50 (µM)Mechanism
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

Anti-inflammatory Effects

Research focusing on inflammatory models showed that the compound reduced pro-inflammatory cytokine levels significantly.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha20080
IL-615050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.